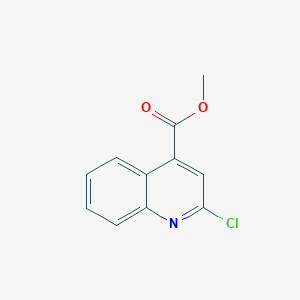

Methyl 2-chloroquinoline-4-carboxylate

Overview

Description

Methyl 2-chloroquinoline-4-carboxylate is an organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of methyl 2-chloroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions . The reaction proceeds as follows:

2-chloroquinoline-4-carboxylic acid+methanolH2SO4methyl 2-chloroquinoline-4-carboxylate+H2O

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and alternative catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Methyl 2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common reagents and conditions used in these reactions include sodium hydride for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-chloroquinoline-4-carboxylate serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancers and infectious diseases.

- Cancer Treatment : Research indicates that compounds related to this compound can act as selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often abnormally activated in various cancers. These inhibitors have shown promise in preclinical studies for their ability to suppress tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Studies have demonstrated that quinoline derivatives can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infections .

Synthetic Applications

This compound is utilized extensively in organic synthesis. It acts as a versatile intermediate for constructing more complex molecular architectures.

- Synthesis of Quinoline Derivatives : The compound can be transformed into various quinoline derivatives through different chemical reactions, including nucleophilic substitutions and cyclizations. For instance, it has been used to synthesize 2-aryl-quinoline-4-carboxylic acids, which are valuable in pharmaceutical chemistry .

- Building Block for Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds that possess diverse biological activities. The incorporation of the quinoline moiety into other structures enhances their pharmacological profiles .

Case Study 1: STAT3 Inhibitors

In a study focused on developing small molecular inhibitors targeting the STAT3 pathway, this compound derivatives were synthesized and evaluated for their efficacy against cancer cell lines. The results indicated significant cytotoxic effects, supporting further exploration into these compounds' therapeutic potential .

Case Study 2: Antimicrobial Properties

A series of experiments were conducted to assess the antimicrobial activity of this compound derivatives against various pathogens. The results showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The molecular targets and pathways involved vary based on the specific derivative or conjugate used .

Comparison with Similar Compounds

Methyl 2-chloroquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

2-methyl-4-chloroquinoline: Similar in structure but lacks the ester functional group.

Quinoline-4-carboxylic acid: Similar core structure but without the chlorine atom and ester group.

4-arylquinoline-2-carboxylate derivatives: These compounds exhibit different biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 2-chloroquinoline-4-carboxylate (CAS Number: 62482-26-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClNO₂

- Molecular Weight : 221.64 g/mol

The compound belongs to the quinoline family, which is known for various pharmacological properties, including antimalarial and anticancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease pathways. For instance, it has been shown to inhibit alpha-glucosidase, which is crucial in carbohydrate metabolism, thus demonstrating potential in managing diabetes .

- Receptor Modulation : It may also modulate receptors that are significant in cancer progression and other diseases.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both bacterial and fungal strains:

| Microorganism | Activity | MIC (µM) |

|---|---|---|

| Bacillus subtilis | Moderate | 4.69 - 22.9 |

| Staphylococcus aureus | Moderate | 5.64 - 77.38 |

| Escherichia coli | Moderate | 2.33 - 156.47 |

| Candida albicans | Good | 16.69 - 78.23 |

The compound's efficacy varies significantly depending on the specific strain and conditions of the assay .

Antimalarial Activity

Research indicates that this compound derivatives possess antimalarial properties, particularly against Plasmodium falciparum. In vitro studies have shown IC50 values ranging from to , suggesting strong potential as antimalarial agents .

Case Studies and Research Findings

- Antidiabetic Potential : A study demonstrated that derivatives of this compound showed promising inhibition of alpha-glucosidase, a target for diabetes management .

- Antimicrobial Efficacy : A molecular docking study revealed that certain derivatives exhibited strong binding affinity to MurD ligase, an enzyme critical for bacterial cell wall synthesis, indicating their potential as antimicrobial agents .

- Anticancer Activity : Compounds derived from this compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed significant selectivity and potency, particularly in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-chloroquinoline-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclocondensation of substituted anilines with ketones or aldehydes. Transition metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki or Buchwald-Hartwig reactions) is used for regioselective functionalization . Microwave-assisted synthesis or ionic liquid-mediated reactions can enhance reaction efficiency and reduce byproducts.

- Example Protocol :

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement using SHELXL (for small molecules) resolves bond lengths, angles, and torsion angles . ORTEP-3 visualizes thermal ellipsoids and molecular packing . Key parameters include:

- Crystallographic Data :

- Space group:

- : < 0.05

- Residual electron density: < 0.3 eÅ⁻³

Discrepancies between experimental and calculated structures are resolved via Hirshfeld surface analysis or DFT optimization .

Advanced Research Questions

Q. How can competing regioselectivity during chlorination at the quinoline 2-position be controlled?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. The carboxylate group at position 4 acts as a meta-director, favoring electrophilic substitution at position 2. Competitive chlorination at position 6/8 is mitigated using bulky Lewis acids (e.g., AlCl₃ in nitrobenzene) or low-temperature kinetics studies .

- Case Study :

Chlorination of methyl quinoline-4-carboxylate with at 0°C yields 85% 2-chloro product, while 25°C increases 6-chloro byproducts to 20% .

Q. How do conformational dynamics of the quinoline ring affect spectroscopic and reactivity data?

- Methodological Answer : Ring puckering, quantified via Cremer-Pople parameters (), correlates with NMR chemical shifts and reactivity. For example:

- Puckering Analysis :

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Bioassay variability often arises from differences in substituent positioning or purity. Orthogonal analytical techniques (HPLC-MS, HRMS) confirm compound identity. For example:

- Case Study :

this compound with 95% purity shows IC₅₀ = 12 μM (cancer cells), while 85% purity (containing 8-chloro isomer) reduces activity to IC₅₀ = 45 μM . Standardized bioassay protocols (e.g., fixed DMSO concentration, cell passage number) minimize variability .

Properties

IUPAC Name |

methyl 2-chloroquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVCCWVZWZXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409645 | |

| Record name | methyl 2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62482-26-2 | |

| Record name | methyl 2-chloroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloroquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.